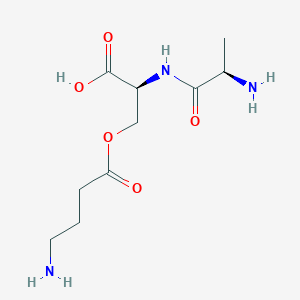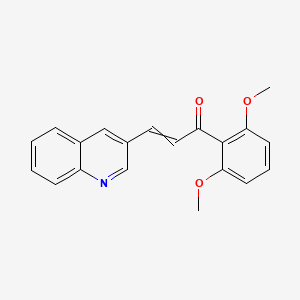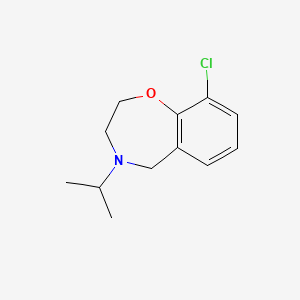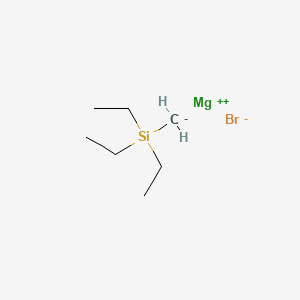
O-(2-Hydroxyethenyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Hydroxyethenyl) dimethylcarbamothioate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethenyl group attached to a dimethylcarbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxyethenyl) dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioate with a suitable hydroxyethenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial process typically includes steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: O-(2-Hydroxyethenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(2-Hydroxyethenyl) dimethylcarbamothioate is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe or a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It is investigated for its potential therapeutic applications, including as an enzyme inhibitor or a modulator of biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in the development of new products with specific functionalities.
Wirkmechanismus
The mechanism of action of O-(2-Hydroxyethenyl) dimethylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyethenyl group can form hydrogen bonds or participate in covalent interactions, influencing the activity of the target molecules. The dimethylcarbamothioate moiety may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- O-(2-Hydroxyethyl) dimethylcarbamothioate
- O-(2-Hydroxypropyl) dimethylcarbamothioate
- O-(2-Hydroxybutyl) dimethylcarbamothioate
Comparison: Compared to its analogs, O-(2-Hydroxyethenyl) dimethylcarbamothioate exhibits unique reactivity due to the presence of the hydroxyethenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
919477-05-7 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
O-(2-hydroxyethenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NO2S/c1-6(2)5(9)8-4-3-7/h3-4,7H,1-2H3 |
InChI-Schlüssel |
WZMOWJQPHKQIPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)OC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)



![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)





